![molecular formula C18H21NOS B6424110 3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide CAS No. 2034536-95-1](/img/structure/B6424110.png)
3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide
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Overview
Description
3-Phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide, also known as 3-Phenyl-N-cyclopentyl-thiophene-2-carboxamide, is an organic compound that has been studied for its potential applications in scientific research. This compound has been synthesized in laboratories and has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include “3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide”, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in the current disease scenario .
Anti-Inflammatory Properties
These compounds have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anti-Psychotic Properties
The compounds also exhibit anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders.
Anti-Arrhythmic Properties
The anti-arrhythmic properties of these compounds could make them useful in the management of irregular heart rhythms.
Anti-Anxiety Properties
The compounds have been reported to possess anti-anxiety properties , suggesting potential use in the treatment of anxiety disorders.
Anti-Fungal Properties
Some derivatives of thiophene have been designed, synthesized, and evaluated for their antifungal activity . This suggests potential applications in the treatment of fungal infections.
Material Science Applications
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , suggesting potential applications in the electronics industry.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules have a role in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the development of display technologies.
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target opioid receptors .
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be inferred that it likely interacts with opioid receptors, leading to changes in pain perception and other physiological responses .
Biochemical Pathways
Fentanyl analogs are known to affect pathways involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions involving glucuronide or sulfate conjugate formation can be expected .
Pharmacokinetics
Similar compounds, such as fentanyl analogs, are known to undergo metabolic transformations at several sites . The presence of metabolites can be crucial for confirming the uptake of such compounds .
Result of Action
Similar compounds, such as fentanyl analogs, have high potential for producing addiction and severe adverse effects including coma and death .
Action Environment
It is known that the action of similar compounds, such as fentanyl analogs, can be influenced by various factors, including the presence of other substances, the physiological state of the individual, and environmental conditions .
properties
IUPAC Name |
3-phenyl-N-(1-thiophen-2-ylcyclopentyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-17(11-10-15-7-2-1-3-8-15)19-18(12-4-5-13-18)16-9-6-14-21-16/h1-3,6-9,14H,4-5,10-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMQTDUNUNNMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide |
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